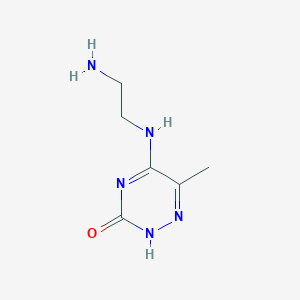

5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol

Description

Properties

IUPAC Name |

5-(2-aminoethylamino)-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-4-5(8-3-2-7)9-6(12)11-10-4/h2-3,7H2,1H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFAZMBKTTURRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing amino and methyl groups in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired compound.

Industrial Production Methods

In industrial settings, the production of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of triazine compounds exhibit significant anticancer activity. For instance, compounds similar to 5-((2-aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol have been tested against various cancer cell lines. A study indicated that certain triazine derivatives displayed cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7, with IC₅₀ values below 100 μM .

Antimicrobial Activity

Triazine derivatives are also recognized for their antimicrobial properties. The structural features of 5-((2-aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol may enhance its efficacy against bacterial and fungal strains. Compounds in this class have shown activity against pathogens responsible for infections, which is crucial for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the applications of triazine derivatives in medicinal chemistry:

- Anticancer Activity : A study highlighted the synthesis of novel 5-substituted triazines that showed promising results in inhibiting cancer cell proliferation through apoptosis mechanisms . The specific analogs demonstrated enhanced cytotoxicity compared to their parent compounds.

- Antimicrobial Efficacy : Research has indicated that certain triazine derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can trigger various cellular responses, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine and Triazole Derivatives

6-(2-Aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

- Core Structure: Triazinone (vs. triazin-ol in the target compound).

- Substituents: 2-Aminophenyl at position 6, thioxo (S=O) at position 3.

- The aromatic phenyl group may improve lipid solubility but reduce water solubility relative to the methyl group in the target compound .

5-Isopropyl-4H-1,2,4-triazol-3-amine

- Core Structure : Triazole (vs. triazine).

- Substituents : Isopropyl at position 4.

- Key Differences: The triazole ring is smaller and more electron-deficient than triazine, affecting hydrogen-bonding interactions. The isopropyl group introduces steric bulk, which could hinder binding to biological targets compared to the linear aminoethyl chain in the target compound .

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (Metamitron)

- Core Structure: Triazinone.

- Substituents: Phenyl at position 6, amino at position 4.

- The phenyl group in Metamitron enhances soil adsorption, a critical feature for herbicides, while the methyl group in the target compound may favor pharmacokinetic properties .

Pyrazole and Pyrimidine Derivatives

3-(2-Aminoethyl)-5-hydroxy-1H-pyrazole derivatives

- Core Structure : Pyrazole.

- Substituents: Hydroxy at position 5, aminoethyl at position 3.

- Key Differences: Pyrazole’s five-membered ring offers greater aromatic stability than triazine.

5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

- Core Structure: Pyrimidinone.

- Substituents: Hydroxy at position 6, aminoethyl at position 5, methyl at position 1.

- Key Differences: The pyrimidinone core has two nitrogen atoms (vs. three in triazine), reducing electron-withdrawing effects. This compound’s lactam structure may enhance metabolic stability compared to the target compound’s hydroxylated triazine .

Sulfur-Containing Analogues

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol

- Core Structure : Triazin-ol.

- Substituents: Allylthio at position 3, 2-aminophenyl at position 5.

- Key Differences: The allylthio group introduces a sulfur atom, which may participate in disulfide bonding or metal coordination, unlike the hydroxyl group in the target compound. The 2-aminophenyl substituent could confer fluorescence properties or π-π stacking interactions .

Physicochemical and Functional Comparison

Research Implications and Gaps

- Structural Activity Relationships (SAR): The aminoethylamino group in the target compound may enhance interaction with charged residues in enzymes, a feature absent in phenyl- or thiol-substituted analogues .

- Synthetic Challenges: Triazine derivatives with aminoethyl chains (e.g., the target compound) often require multistep synthesis compared to simpler triazinones like Metamitron .

- Biological Data: Limited evidence on the target compound’s efficacy necessitates further studies, particularly compared to pyrazole derivatives with documented bioactivity .

Biological Activity

5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol is a heterocyclic compound belonging to the triazine family, characterized by its unique chemical structure which includes a triazine ring substituted with an aminoethylamino group and a methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol is , with a molecular weight of approximately 158.17 g/mol. The compound's structure can be represented as follows:

The triazine ring provides unique reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. It can modulate their activity, leading to various cellular responses. The mechanism may involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol exhibits significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. For instance, in vitro assays have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated activity against several microbial strains, indicating potential as an antibacterial or antifungal agent.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol on breast cancer cells (MDA-MB-231), the compound was found to significantly suppress cell viability and induce apoptosis. The study utilized various concentrations of the compound over 48 hours and measured cell viability using MTT assays. The results indicated a dose-dependent effect, with higher concentrations leading to greater reductions in cell viability.

Synthesis and Industrial Applications

The synthesis of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves cyclization reactions under controlled conditions. Industrial applications may include its use as a building block for more complex molecules in pharmaceutical formulations or as a specialty chemical in various industrial processes.

Q & A

Basic: What optimized synthetic routes are recommended for preparing 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol, and how do reaction conditions influence yield?

Answer:

Synthesis of triazine derivatives often employs nucleophilic substitution or condensation reactions. For analogous compounds (e.g., substituted triazinones), temperature control (80–120°C), solvent selection (dimethylformamide or chloroform), and catalysts (triethylamine) are critical. For example, highlights that using triethylamine as a base in DMF improves yields by facilitating deprotonation and nucleophilic attack. Reaction time (6–24 hours) and stoichiometric ratios (1:1.2 for amine:triazine precursor) must be optimized via iterative DOE (Design of Experiments) to minimize side products like unreacted intermediates or hydrolysis derivatives .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

A combination of techniques is required:

- NMR : H and C NMR can confirm the presence of the 2-aminoethyl side chain (δ 2.7–3.2 ppm for CHNH) and triazin-3-ol ring protons (δ 8.5–9.5 ppm for aromatic protons). demonstrates this approach for structurally similar triazolones.

- IR : Look for N-H stretching (3200–3400 cm) and C=O/C=N vibrations (1650–1700 cm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and rule out impurities. Cross-reference with PubChem data for analogous compounds ().

Advanced: What strategies resolve contradictions in reported bioactivity data for triazine derivatives, such as conflicting antimicrobial or enzyme inhibition results?

Answer:

Discrepancies often arise from variability in assay conditions or impurities. To address this:

- Reproducibility Checks : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Impurity Profiling : Employ HPLC (C18 column, gradient elution with acetonitrile/water) to quantify byproducts. recommends using the compound as an internal reference for calibration.

- Mechanistic Studies : Compare results across cell lines or enzyme isoforms. For example, notes that substituents on the triazine ring (e.g., piperazine groups) can alter target specificity due to steric or electronic effects.

Advanced: How does the pH-dependent stability of 5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol influence its storage and experimental applications?

Answer:

Triazine derivatives with amino and hydroxyl groups are prone to hydrolysis under acidic/basic conditions. Stability studies (via accelerated degradation tests at 40°C/75% RH) should guide storage:

- Optimal pH : Neutral buffers (pH 6–7) minimize degradation. suggests refrigeration (2–8°C) in amber vials to prevent photolytic cleavage.

- Degradation Products : Monitor for hydrolyzed products (e.g., free amines or triazinones) using TLC or LC-MS. Adjust formulation (e.g., lyophilization with stabilizers like trehalose) for long-term stability .

Advanced: What computational or experimental methods elucidate the structure-activity relationship (SAR) of this compound’s substituents?

Answer:

- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., bacterial dihydrofolate reductase). emphasizes the role of the 2-aminoethyl group in hydrogen bonding with active-site residues.

- SAR Libraries : Synthesize analogs with modified alkyl chains or heterocyclic appendages. For example, replacing the methyl group with ethyl () or adding halogen substituents () can enhance lipophilicity or binding affinity.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

- HPLC-UV/Vis : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (85:15). Detection at 254 nm is typical for triazine derivatives ().

- LC-MS/MS : For higher sensitivity, employ MRM transitions (e.g., m/z 212 → 170 for quantification). Validate methods per ICH guidelines, including recovery (≥85%) and LOQ (≤10 ng/mL).

- Sample Preparation : Solid-phase extraction (C18 cartridges) removes matrix interferents from plasma or tissue homogenates .

Advanced: How can researchers mitigate solubility challenges during in vitro or in vivo studies of this compound?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Prodrug Design : Modify the hydroxyl group (e.g., esterification) to improve permeability, as demonstrated for related triazolones in .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to increase bioavailability and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.